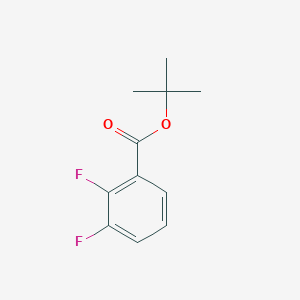

tert-Butyl 2,3-difluorobenzoate

Description

Properties

IUPAC Name |

tert-butyl 2,3-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQHQAHVSQGLSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=CC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

The reaction is typically conducted under reflux conditions using a Brønsted acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). These catalysts protonate the carbonyl oxygen of the carboxylic acid, enhancing electrophilicity and facilitating nucleophilic attack by tert-butyl alcohol. Key parameters include:

| Parameter | Typical Range |

|---|---|

| Temperature | 80–120°C |

| Molar Ratio (Acid:Alcohol) | 1:1.5–1:3 |

| Catalyst Loading | 1–5 mol% H₂SO₄ or p-TsOH |

| Reaction Time | 12–24 hours |

The excess tert-butyl alcohol drives the equilibrium toward ester formation, while azeotropic removal of water (e.g., using Dean-Stark apparatus) improves yields. Post-reaction workup involves neutralization with aqueous sodium bicarbonate, followed by extraction with non-polar solvents (e.g., dichloromethane) and purification via vacuum distillation or recrystallization.

Industrial-Scale Synthesis

Industrial production of this compound prioritizes scalability and cost-effectiveness. Continuous flow reactors have emerged as superior to batch reactors for this purpose, offering enhanced heat transfer, reduced reaction times, and improved safety profiles.

Continuous Flow Reactor Design

In a typical setup, 2,3-difluorobenzoic acid and tert-butyl alcohol are premixed with a catalytic amount of H₂SO₄ and fed into a tubular reactor. Key advantages include:

Process Optimization

Industrial protocols often employ statistical optimization tools (e.g., Design of Experiments) to identify ideal parameters:

| Variable | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes kinetics without degradation |

| Pressure | 1.5 atm | Suppresses alcohol evaporation |

| Catalyst Concentration | 3 mol% H₂SO₄ | Balances activity and corrosion |

Alternative Synthetic Routes

While classical esterification dominates, niche methods have been explored for specialized applications:

Coupling Agent-Mediated Esterification

Reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) enable esterification under milder conditions (25–40°C). Though less common due to higher costs, this approach avoids strong acids and is preferable for acid-sensitive substrates.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time to 30–60 minutes. A study using 300 W irradiation at 100°C reported 88% yield, though scalability remains a challenge.

Purification and Characterization

Crude this compound requires rigorous purification to meet pharmaceutical-grade standards.

Distillation vs. Recrystallization

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 2,3-difluorobenzoate can undergo nucleophilic substitution reactions due to the presence of fluorine atoms on the benzene ring.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides.

Oxidation: Reagents like tert-butyl hydroperoxide can be used for oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield substituted benzoates, while oxidation may produce oxidized derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: tert-Butyl 2,3-difluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Drug Development: The compound’s derivatives may be explored for potential pharmaceutical applications due to their unique chemical properties.

Industry:

Mechanism of Action

The mechanism by which tert-butyl 2,3-difluorobenzoate exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications .

Comparison with Similar Compounds

Structural Analogs and Fluorination Patterns

The position and number of fluorine substituents significantly influence electronic, steric, and biological properties. Key analogs include:

Table 1: Structural and Commercial Comparison of Difluorobenzoates

Key Observations:

- Fluorine Position Effects : 2,3-Difluorobenzoates (as in the tert-butyl derivative) may exhibit distinct electronic effects compared to 2,4-, 3,4-, or 2,6-isomers. For example, 2,6-difluorobenzoate shows minimal inhibition (≤20%) in bacterial 4-hydroxybenzoate (4-HBA) uptake assays, suggesting substituent positioning modulates bioactivity .

- Ester Group Influence : Phenyl esters (e.g., Phenyl 2,4-difluorobenzoate) are commercially available at >95% purity, whereas tert-butyl analogs may offer enhanced steric protection of the ester carbonyl, altering hydrolysis rates or metal coordination .

Crystallographic and Electronic Properties

Studies on antimony complexes of 2,3-difluorobenzoate reveal how fluorination impacts coordination geometry. In tetraphenylantimony 2,3-difluorobenzoate, the Sb–O bond length is 2.2864(18) Å, slightly shorter than in the pentafluorobenzoate analog (2.3168(18) Å), attributed to increased electronegativity with additional fluorine atoms .

Biological Activity

tert-Butyl 2,3-difluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₂F₂O₂

- Molecular Weight : 214.21 g/mol

- Structural Features : The compound features a tert-butyl group attached to a benzoate moiety with two fluorine atoms positioned at the 2 and 3 positions on the aromatic ring. This configuration enhances its lipophilicity and chemical stability, making it suitable for various biological applications.

Research indicates that this compound interacts with various biological targets, potentially modulating enzymatic activities and receptor signaling pathways. The presence of fluorine atoms is known to influence the compound's interaction with biological systems, enhancing its efficacy as a pharmaceutical agent.

- Enzyme Interaction : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders.

- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties by inhibiting tumor cell proliferation through modulation of signaling pathways associated with cancer growth.

Case Studies

A review of the literature reveals several studies that highlight the biological activity of this compound:

- Anticancer Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve disruption of cell cycle progression and induction of apoptosis.

- In Vivo Models : Animal studies have shown that administration of this compound resulted in reduced tumor size in xenograft models. The compound's pharmacokinetic profile indicates good absorption and distribution within tissues.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2,3-difluorobenzoate, and how can purity be optimized?

- Methodology : A common approach involves esterification of 2,3-difluorobenzoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Purity optimization requires careful control of reaction time, temperature, and stoichiometry. Post-synthesis, column chromatography (using hexane/ethyl acetate gradients) or recrystallization (from ethanol/water mixtures) is recommended to remove unreacted acid or tert-butanol byproducts. Monitoring via HPLC (e.g., C18 column, UV detection at 254 nm) ensures ≥95% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology : Use a combination of:

- NMR : ¹⁹F NMR to confirm fluorine positions (δ -110 to -125 ppm for aromatic fluorines) and ¹H NMR for tert-butyl protons (δ 1.3–1.5 ppm).

- LCMS : To verify molecular weight (C₁₁H₁₂F₂O₂; [M+H]+ ≈ 231.1) and detect impurities.

- Elemental Analysis : To validate C, H, and F content within ±0.3% of theoretical values.

- Cross-referencing with spectral databases (e.g., SciFinder) is critical for validation .

Q. What safety protocols are essential when handling tert-butyl esters in fluorinated benzoate synthesis?

- Methodology :

- Storage : Store in airtight containers at 0–6°C to prevent hydrolysis or thermal degradation.

- Handling : Use explosion-proof equipment in well-ventilated areas, as tert-butyl groups may decompose exothermically under heat.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal.

Advanced Research Questions

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

- Methodology : The tert-butyl ester acts as a protecting group for carboxylic acids in multi-step syntheses. For example:

- Deprotection : Use TFA or HCl in dioxane to regenerate 2,3-difluorobenzoic acid for coupling reactions.

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]phenylboronic acid) to generate biaryl motifs, monitored via LCMS for intermediate tracking .

Q. What analytical challenges arise in quantifying this compound in complex reaction mixtures?

- Methodology : Challenges include:

- Co-elution : Resolve using UPLC with a HILIC column and acetonitrile/0.1% formic acid mobile phase.

- Fluorine Signal Splitting : Use ¹⁹F-¹H heteronuclear correlation NMR to distinguish overlapping signals.

- Quantitative Recovery : Spike internal standards (e.g., deuterated tert-butyl benzoate) for calibration .

Q. How do steric and electronic effects of the 2,3-difluoro substituent influence reactivity in nucleophilic acyl substitution?

- Methodology :

- Steric Effects : The tert-butyl group hinders nucleophilic attack, requiring elevated temperatures (80–100°C) for reactions.

- Electronic Effects : Fluorine’s electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, accelerating aminolysis or hydrolysis. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) can quantify these effects.

- Contrast with non-fluorinated tert-butyl benzoates to isolate fluorine’s impact .

Q. How can researchers address contradictions in reported solubility data for this compound?

- Methodology :

- Solvent Screening : Test solubility in 20+ solvents (e.g., DMSO, THF, chloroform) via gravimetric analysis.

- Temperature Dependence : Measure solubility at 5°C increments (0–50°C) to identify optimal crystallization conditions.

- Literature Review : Compare data with structurally analogous compounds (e.g., tert-butyl 2,4-difluorobenzoate) to identify trends .

Data Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.